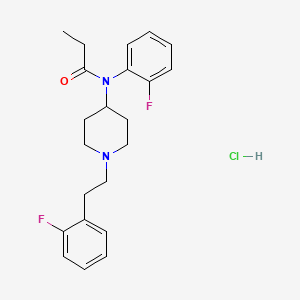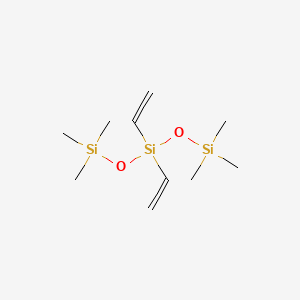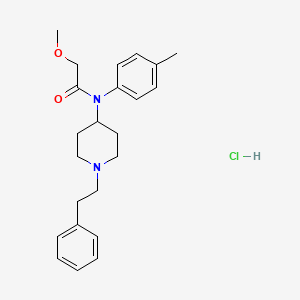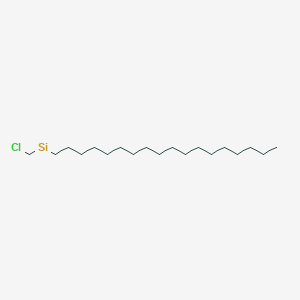
Ctadecylmethylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ctadecylmethylchlorosilane is an organosilicon compound with the chemical formula C18H39ClSi. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and organic groups. These compounds are widely used in various industrial applications due to their reactivity and ability to form stable bonds with organic and inorganic materials.
Preparation Methods
Ctadecylmethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with a long-chain alkyl halide under anhydrous conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Ctadecylmethylchlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form polysilanes.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common reagents used in these reactions include water, alcohols, alkali metals, and nucleophiles. The major products formed from these reactions are silanols, alkoxysilanes, polysilanes, and substituted silanes .
Scientific Research Applications
Ctadecylmethylchlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion.
Nanoparticle Synthesis: Employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications.
Polymer Chemistry: Acts as a cross-linking agent in the production of silicone-based polymers and resins.
Biomedical Applications: Utilized in the development of biocompatible coatings and materials for medical devices
Mechanism of Action
The mechanism of action of Ctadecylmethylchlorosilane involves its ability to form stable bonds with various substrates through the formation of siloxane linkages. These linkages are formed through the hydrolysis and condensation of the chlorosilane groups, resulting in the formation of a stable silicon-oxygen-silicon network. This network imparts unique properties to the modified materials, such as increased hydrophobicity, chemical resistance, and mechanical strength .
Comparison with Similar Compounds
Ctadecylmethylchlorosilane can be compared with other similar compounds, such as:
Methyltrichlorosilane: Used primarily in the production of silicone polymers and resins.
Octadecyltrichlorosilane: Commonly used for surface modification to create hydrophobic surfaces.
Dimethyldichlorosilane: Utilized in the synthesis of silicone elastomers and sealants.
The uniqueness of this compound lies in its long alkyl chain, which provides enhanced hydrophobic properties and improved compatibility with organic materials .
Properties
Molecular Formula |
C19H39ClSi |
|---|---|
Molecular Weight |
331.0 g/mol |
InChI |
InChI=1S/C19H39ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |
InChI Key |
SLKWOCJQTISFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si]CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
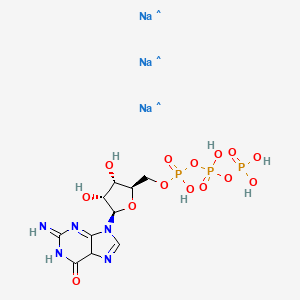
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)

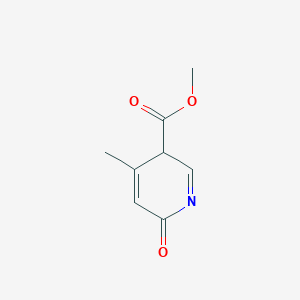
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
